molecular formula C14H12S4 B12813569 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine CAS No. 66086-39-3

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine

Cat. No.: B12813569
CAS No.: 66086-39-3
M. Wt: 308.5 g/mol
InChI Key: VSTYQQKTLXKBME-UHFFFAOYSA-N
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Description

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is an organic compound with the molecular formula C14H12S4 It is characterized by its unique structure, which includes multiple sulfur atoms and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine typically involves the condensation of 1,2-disulfenyl chlorides under the influence of elemental copper . The reaction conditions often include the use of solvents such as toluene and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Halogenation and other substitution reactions can occur in the presence of appropriate catalysts and reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogenating agents, catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds.

Scientific Research Applications

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,10-Dinitro-3,8-bis(trifluoromethyl)dibenzo(c,g)(1,2,5,6)tetrathiocine
  • Benzo©(1,2,5,6)benzodioxadiazocine
  • 5,6,11,12-Tetrahydro-5,6,11,12-tetraphenyldibenzo(c,g)(1,2,5,6)tetraphosphocin

Uniqueness

2,8-Dimethyldibenzo(c,g)(1,2,5,6)tetrathiocine is unique due to its specific arrangement of sulfur atoms and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

66086-39-3

Molecular Formula

C14H12S4

Molecular Weight

308.5 g/mol

IUPAC Name

2,8-dimethylbenzo[c][1,2,5,6]benzotetrathiocine

InChI

InChI=1S/C14H12S4/c1-9-3-5-11-13(7-9)17-16-12-6-4-10(2)8-14(12)18-15-11/h3-8H,1-2H3

InChI Key

VSTYQQKTLXKBME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SSC3=C(C=CC(=C3)C)SS2

Origin of Product

United States

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